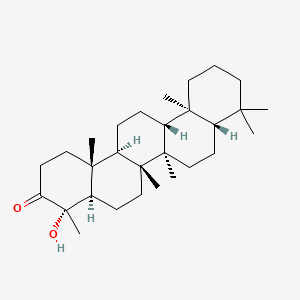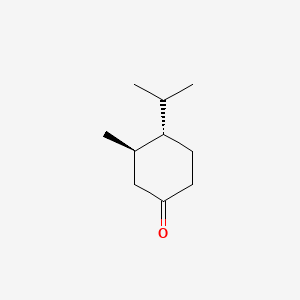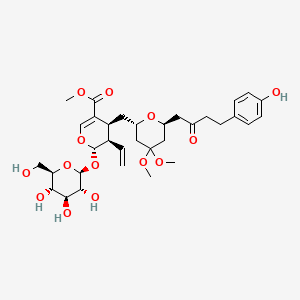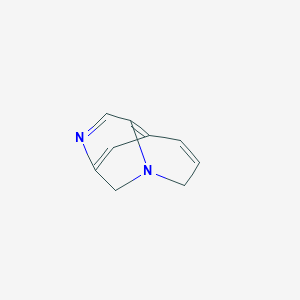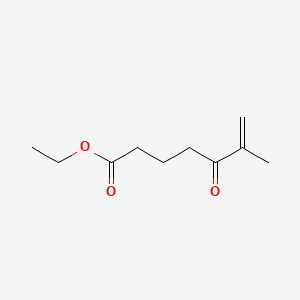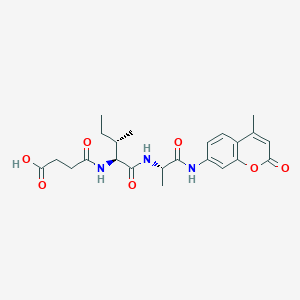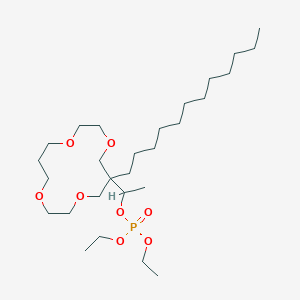
5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid is a complex organic compound that features a pyrimidine ring fused with an oxolane ring
Preparation Methods
The synthesis of 5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. These methods also incorporate purification steps such as crystallization, filtration, and chromatography to isolate the final product .
Chemical Reactions Analysis
5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or modified derivatives of the original compound .
Scientific Research Applications
5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases
Mechanism of Action
The mechanism of action of 5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid can be compared with other similar compounds, such as:
5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid: This compound has a similar structure but lacks one hydroxyl group, which can affect its chemical reactivity and biological activity.
5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxane-2-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
3415-07-4 |
|---|---|
Molecular Formula |
C9H10N2O7 |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O7/c12-3-1-2-11(9(17)10-3)7-5(14)4(13)6(18-7)8(15)16/h1-2,4-7,13-14H,(H,15,16)(H,10,12,17) |
InChI Key |
BMDRRZMODBSOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)


